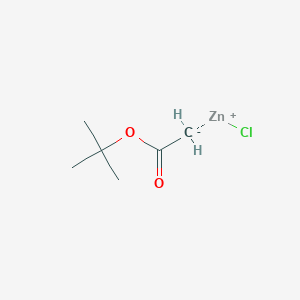

2-Tert-butoxy-2-oxoethylzinc chloride

Description

Historical Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 with a serendipitous discovery by the English chemist Sir Edward Frankland. wikipedia.orgreagent.co.ukacs.org While attempting to produce the ethyl radical by heating ethyl iodide with zinc metal, Frankland synthesized diethylzinc, the first organozinc compound. wikipedia.orgreagent.co.ukresearchgate.net This seminal work not only marked the birth of organometallic chemistry but also laid the groundwork for the theory of chemical valence. reagent.co.ukdigitellinc.com

Following Frankland's discovery, other chemists began to explore the synthetic utility of these new reagents. digitellinc.com A pivotal moment arrived in 1887 when Russian chemist Sergey Nikolaevich Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of metallic zinc. thermofisher.combyjus.comnumberanalytics.com This reaction, now famously known as the Reformatsky reaction, produces β-hydroxy-esters and demonstrated the unique utility of organozinc intermediates, which could be generated in situ. thermofisher.combyjus.com The organozinc reagent formed, a zinc enolate, proved to be a cornerstone of C-C bond formation. wikipedia.orgnumberanalytics.com

General Principles and Utility of Organozinc Reagents in Organic Synthesis

Organozinc compounds, which include diorganozincs (R₂Zn) and organozinc halides (RZnX), are distinguished by the covalent nature of their carbon-zinc bond. wikipedia.orgorganicreactions.org This characteristic renders them less reactive and more chemoselective than their more ionic organomagnesium (Grignard) or organolithium counterparts. wikipedia.orglibretexts.org Their moderate reactivity prevents unwanted side reactions, such as addition to ester groups when reacting with ketones, a common issue with more powerful nucleophiles. wikipedia.orglibretexts.org

This high degree of functional group tolerance is a major advantage, allowing for the synthesis of complex molecules without the need for extensive use of protecting groups. organicreactions.orgsigmaaldrich.com Organozinc reagents are compatible with sensitive functionalities like esters, nitriles, amides, and even ketones under certain conditions. sigmaaldrich.comacs.org

Their utility is most prominent in carbon-carbon bond-forming reactions. slideshare.net Key applications include:

The Reformatsky Reaction: Condensation of α-halo esters with carbonyl compounds to form β-hydroxy-esters. byjus.comwikipedia.org

The Negishi Coupling: A palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, a powerful tool for creating diverse C-C bonds. wikipedia.orgsigmaaldrich.com

The Simmons-Smith Reaction: Cyclopropanation of alkenes using an organozinc carbenoid, typically iodomethylzinc iodide. slideshare.net

Conjugate Additions: Addition to α,β-unsaturated carbonyl compounds, often facilitated by copper catalysts. sigmaaldrich.com

Specific Context and Research Importance of Functionalized Organozinc Chlorides in Contemporary Organic Chemistry

The development of methods to prepare functionalized organozinc reagents—those containing reactive groups within their own structure—has significantly broadened their synthetic scope. organicreactions.org Initially, preparing such reagents was challenging because the highly reactive precursors (like organolithiums or Grignards) needed for transmetalation were incompatible with many functional groups. sigmaaldrich.com

A breakthrough came with the use of highly activated zinc, such as Rieke® Zinc, which can undergo direct oxidative addition into organic halides that already contain sensitive functional groups. wikipedia.orgsigmaaldrich.com More recently, methods using commercially available zinc dust activated by agents like lithium chloride (LiCl) have made the preparation of functionalized aryl- and alkylzinc reagents more practical and efficient. acs.orgorganic-chemistry.orgnih.gov LiCl aids in the solubilization of the organozinc species from the metal surface, accelerating the reaction. nih.gov This advancement allows for the direct synthesis of reagents like 2-Tert-butoxy-2-oxoethylzinc chloride, which contains an ester moiety. acs.orgorganic-chemistry.org The ability to create these complex building blocks in one step makes them invaluable for constructing polyfunctional molecules efficiently. organicreactions.orgresearchgate.net

Scope and Focus of Research on this compound

This compound is a prime example of a functionalized organozinc reagent, specifically a Reformatsky reagent derived from tert-butyl bromoacetate (B1195939) or chloroacetate (B1199739). wikipedia.orglibretexts.org Its research importance lies in its role as a nucleophilic building block that introduces a protected acetic acid unit (a tert-butoxycarbonylmethyl group) into molecules.

Research on this compound focuses on several key areas:

Structure and Stability: X-ray crystallography has revealed that in the solid state, THF complexes of this reagent exist as cyclic, eight-membered dimers. The tert-butyl derivative adopts a chair-like conformation. wikipedia.orglibretexts.org The reagent is typically sold as a solution in THF or diethyl ether and has a limited shelf life, with reactivity decreasing after about 10 days. sigmaaldrich.comriekemetals.com

Reaction Scope and Diastereoselectivity: It is widely used in Reformatsky and aza-Reformatsky reactions to synthesize β-hydroxy and β-amino esters, respectively. wikipedia.orgnih.gov Studies have investigated its reaction with a wide range of electrophiles, including aldehydes, ketones, imines, and nitriles. wikipedia.orgnih.gov For instance, its reaction with a chiral aldehyde derived from (−)-citronellal was a key step in the total synthesis of apratoxin E, proceeding in 97% yield as a single diastereomer. nih.gov

Applications in Synthesis: Its utility is demonstrated in the synthesis of complex natural products and pharmaceutical intermediates where mild reaction conditions and high chemoselectivity are paramount. numberanalytics.comnumberanalytics.comnih.gov

Data and Properties of this compound

This section provides key identifiers and properties for the title compound.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl acetate;chlorozinc(1+) | nih.gov |

| CAS Number | 321745-86-2 | nih.govsynthonix.com |

| Molecular Formula | C₆H₁₁ClO₂Zn | nih.gov |

| Molecular Weight | 215.98 g/mol | nih.gov |

| Physical Form | Typically supplied as a 0.5 M solution in THF or diethyl ether. | sigmaaldrich.com |

| Structure | In solid state (THF complex), forms a dimeric eight-membered ring in a chair conformation. | wikipedia.orglibretexts.org |

Research Findings: Synthetic Applications

The primary application of this compound is in the Reformatsky reaction, a reliable method for forming β-hydroxy esters.

Table 2: Selected Research Applications of this compound and Related Reagents

| Electrophile | Reagent/Conditions | Product Type | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Chiral Aldehyde 8 | tert-butyl bromoacetate (9a), Zn, THF, reflux | β-hydroxy ester 10 | 97% | Key step in the total synthesis of apratoxin E; reaction produced a single diastereomer. | nih.gov |

| Ketones | tert-Butyl bromoacetate, Mg | β-hydroxy ester | N/A | Demonstrates that magnesium can also be used to generate the Reformatsky reagent. | acs.org |

| Aldehydes | tert-butyl bromoacetate, SmI₂ | β-hydroxy ester | High | Samarium(II) iodide can be used as an alternative to zinc for promoting the reaction, sometimes with improved diastereoselectivity. | acs.org |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

321745-86-2 |

|---|---|

Formule moléculaire |

C6H12ClO2Zn+ |

Poids moléculaire |

217.0 g/mol |

Nom IUPAC |

tert-butyl acetate;chlorozinc(1+) |

InChI |

InChI=1S/C6H12O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1-4H3;1H;/q;;+2/p-1 |

Clé InChI |

CVUGJYNWMCAJLI-UHFFFAOYSA-M |

SMILES |

CC(C)(C)OC(=O)[CH2-].Cl[Zn+] |

SMILES canonique |

CC(=O)OC(C)(C)C.Cl[Zn+] |

Origine du produit |

United States |

Synthesis and Preparation Methodologies of 2 Tert Butoxy 2 Oxoethylzinc Chloride

Classical Preparative Routes for Organozinc Halides

Traditional methods for synthesizing organozinc halides have been the bedrock of organometallic chemistry, providing reliable, albeit sometimes limited, pathways to these crucial reagents.

Direct Oxidative Insertion of Zinc into α-Halo Esters

The most classic and direct method for preparing 2-tert-butoxy-2-oxoethylzinc chloride is through the direct oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester, specifically tert-butyl bromoacetate (B1195939) or a similar halogenated derivative. libretexts.orglscollege.ac.inbyjus.com This process is a cornerstone of the renowned Reformatsky reaction. libretexts.orglscollege.ac.inbyjus.com

The reaction mechanism initiates with the oxidative addition of metallic zinc into the carbon-halogen bond of the α-halo ester. libretexts.orgwikipedia.org This step forms a zinc enolate, which is less reactive than its lithium or Grignard counterparts, thus preventing self-condensation with the ester functionality. libretexts.orglscollege.ac.inwikipedia.org The structure of the resulting Reformatsky reagent, such as the THF complex of tert-butyl bromozincacetate, has been characterized as a cyclic eight-membered dimer in the solid state. libretexts.orglscollege.ac.inwikipedia.org

Several factors influence the success of this reaction. The activation of the zinc metal is often necessary to overcome a passivating oxide layer and enhance reactivity. nih.gov Historical methods involved acid washing, while more contemporary techniques utilize reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.orgacs.org The choice of solvent is also critical, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being commonly employed to solvate the organozinc species. byjus.com

| Parameter | Description | Key Findings/Considerations |

|---|---|---|

| Reactants | Zinc metal and an α-halo ester (e.g., tert-butyl bromoacetate). | The reactivity of the halide follows the order I > Br > Cl. nih.gov |

| Zinc Activation | Treatment of zinc to remove the passivating oxide layer and increase surface area. | Methods include acid washing, use of zinc-copper couple, and chemical activation with reagents like TMSCl or 1,2-dibromoethane. nih.govwikipedia.orgacs.org |

| Solvent | Anhydrous, non-protic solvents are required. | THF and diethyl ether are common choices as they solvate the organozinc reagent. byjus.com |

| Product Structure | The Reformatsky reagent exists as a dimer in the solid state. | The tert-butyl derivative adopts a chair conformation with trans bromo groups and THF ligands. libretexts.orglscollege.ac.inwikipedia.org |

Transmetallation Strategies for Functionalized Organozinc Compounds

Transmetallation offers an alternative and often more versatile route to functionalized organozinc compounds, including this compound. This strategy involves the transfer of an organic group from a more reactive organometallic species to a zinc salt, typically zinc chloride (ZnCl₂). researchgate.netorganicreactions.org

This method is particularly advantageous for creating organozinc reagents that are difficult to prepare via direct insertion due to the presence of sensitive functional groups. organicreactions.org The process typically starts with a more electropositive metal, such as lithium or magnesium, to form an organolithium or Grignard reagent. This highly reactive intermediate is then reacted with a zinc halide. The driving force for this reaction is the formation of a more stable, less reactive organozinc compound and a salt (e.g., LiCl or MgCl₂). organicreactions.org

The use of lithium chloride (LiCl) has been shown to be beneficial in these preparations. It can break up aggregates of the organozinc reagent, forming soluble adducts and thus removing the active species from the metal surface, which facilitates further reaction. wikipedia.orgorganic-chemistry.orgillinois.edu This approach allows for the synthesis of a wide array of functionalized organozinc reagents with high functional group tolerance, which are then readily available for subsequent cross-coupling reactions, such as the Negishi coupling. organicreactions.orgthieme-connect.comorganic-chemistry.org

Advanced Synthetic Approaches for Enhanced Reactivity and Scalability

To overcome the limitations of classical methods, such as long reaction times, batch-to-batch variability, and scalability issues, several advanced synthetic approaches have been developed.

Generation via Activated Zinc (Rieke Zinc)

Rieke zinc, a highly reactive form of zinc powder, provides a significant enhancement in the preparation of organozinc reagents. nih.gov It is generated by the reduction of a zinc salt, typically ZnCl₂, with a potent reducing agent like lithium naphthalenide or sodium metal. nih.govresearchgate.net This process yields a fine, black powder of zinc with a high surface area and devoid of the passivating oxide layer, making it exceptionally reactive towards oxidative addition. nih.gov

The use of Rieke zinc allows for the synthesis of organozinc reagents from less reactive organic halides, including some organochlorides, under milder conditions. nih.gov The reactivity of Rieke zinc can be influenced by the byproducts of its preparation. For instance, lithium-reduced Rieke zinc, which produces LiCl as a byproduct, often shows enhanced reactivity due to the solubilizing effect of LiCl on the organozinc intermediates. nih.govnih.gov This method has been successfully employed for the synthesis of a variety of organozinc reagents for use in Negishi and Fukuyama couplings. wikipedia.org

| Activation Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Activation (e.g., acid wash, TMSCl) | Pre-treatment of commercial zinc dust to remove the oxide layer. nih.govacs.org | Simple and inexpensive. | Often provides inconsistent reactivity and may not be sufficient for less reactive halides. |

| Rieke Zinc | Reduction of ZnCl₂ with a strong reducing agent (e.g., Li, Na). nih.gov | Highly reactive, allows for reaction with a broader range of halides under mild conditions. nih.govnih.gov | More complex preparation, requires handling of pyrophoric reagents. researchgate.netriekemetals.com |

Electrochemical Synthesis of Organozinc Species

Electrochemical methods offer a clean and efficient alternative for the generation of organozinc reagents. This technique involves the use of a sacrificial zinc anode in an electrochemical cell. When a current is applied, the zinc anode is oxidized, releasing Zn²⁺ ions into the solution, which then react with the organic halide present in the electrolyte to form the organozinc species. organic-chemistry.org

This method avoids the use of metallic reducing agents and the associated byproducts. The reaction can be precisely controlled by adjusting the current and potential, allowing for high selectivity and yield. It has been demonstrated as a viable method for preparing aryl- and alkylzinc compounds, which can be generated in situ and used directly in subsequent reactions like Negishi couplings. organic-chemistry.org

Continuous Flow Methodologies for In Situ Reagent Generation

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organozinc reagents, addressing many of the safety and scalability challenges associated with traditional batch processes. nih.govresearchgate.net In a typical flow setup, a solution of the organic halide is passed through a packed-bed reactor containing zinc metal. nih.govacs.org The controlled temperature and residence time within the reactor allow for the efficient and on-demand generation of the organozinc reagent. nih.govresearchgate.net

This methodology offers several advantages:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous organometallic reagent present at any given time. acs.orgresearchgate.net

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of the exothermic heat of reaction.

Reproducibility and Scalability: Precise control over reaction parameters ensures consistent product quality, and production can be easily scaled up by running the system for longer periods. nih.govacs.org

Reactivity Profiles and Mechanistic Investigations of 2 Tert Butoxy 2 Oxoethylzinc Chloride

Fundamental Reactivity Characteristics

The chemical behavior of 2-tert-butoxy-2-oxoethylzinc chloride is defined by the interplay of its structural and electronic features, particularly the zinc-carbon bond and the bulky tert-butyl ester group.

Nucleophilic Properties of the Zinc-Carbon Bond

The primary reactive site in this compound is the zinc-carbon bond, which imparts significant nucleophilic character to the α-carbon. This compound is effectively a zinc enolate, though it possesses both C-Zn and O-Zn character. wikipedia.orgwikipedia.org Unlike more reactive organometallic counterparts such as Grignard reagents or lithium enolates, Reformatsky enolates like this compound exhibit moderated reactivity. wikipedia.orglibretexts.org This tempered nucleophilicity is advantageous as it prevents side reactions, such as nucleophilic addition to its own ester group. wikipedia.orglibretexts.org The reagent is primarily used to transfer the 2-tert-butoxy-2-oxoethyl group to various electrophilic centers, making it a key player in cross-coupling reactions and additions to carbonyls. nih.gov

Chemo- and Regioselectivity in Reactions with Diverse Electrophiles

A hallmark of this compound is its high degree of chemoselectivity. It readily condenses with a variety of electrophiles, including aldehydes and ketones, to form β-hydroxy esters. wikipedia.orgthermofisher.com The reaction's scope extends beyond simple carbonyls to include esters, acid chlorides, epoxides, nitrones, aziridines, and imines. thermofisher.com A notable application is its reaction with nitriles, known as the Blaise reaction, to produce β-keto esters. wikipedia.orgiitk.ac.in The reagent's moderated reactivity ensures that it selectively attacks the more electrophilic carbonyl of an aldehyde or ketone without reacting with the less electrophilic ester functional group present in the reagent itself or potentially in the substrate. libretexts.org This selectivity allows for the construction of highly functionalized molecules under neutral conditions, which offers an excellent tolerance for various functional groups. nih.gov

Table 1: Reactivity of this compound with Various Electrophiles

| Electrophile | Reaction Type | Product Class | Reference |

| Aldehydes | Reformatsky Reaction | β-Hydroxy Esters | wikipedia.orgthermofisher.com |

| Ketones | Reformatsky Reaction | β-Hydroxy Esters | wikipedia.orgthermofisher.com |

| Imines | Aza-Reformatsky Reaction | β-Amino Esters | wikipedia.orgcolab.ws |

| Nitriles | Blaise Reaction | β-Keto Esters | wikipedia.orgthermofisher.com |

| Acid Chlorides | Acylation | β-Keto Esters | thermofisher.com |

| Epoxides | Ring Opening | γ-Hydroxy Esters | thermofisher.com |

Detailed Mechanistic Pathways

The formation and subsequent reactions of this compound follow well-studied mechanistic pathways common to Reformatsky reagents.

Zinc Insertion and Formation of Zinc Enolates

The synthesis of this compound begins with the direct insertion of metallic zinc into the carbon-halogen bond of an α-halo ester, specifically tert-butyl chloroacetate (B1199739) or bromoacetate (B1195939), through an oxidative addition process. wikipedia.orgbyjus.comwikipedia.org This step is crucial as it generates the organozinc reagent under neutral conditions, avoiding the use of a strong Brønsted base that could otherwise react with the starting materials. byjus.comrecnotes.com The zinc metal must often be activated to remove a passivating layer of zinc oxide; methods include washing with acid, using a zinc-copper couple, or adding reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride. wikipedia.orgthermofisher.comnih.gov The initially formed organozinc halide species exists as a zinc enolate, which is more accurately described as having both zinc-carbon and zinc-oxygen bonding character. wikipedia.orgresearchgate.net

Coordination Chemistry and Aggregation States (e.g., Dimerization)

In the solid state and in solution, Reformatsky reagents like this compound are not simple monomeric species. X-ray crystallographic studies of related compounds, such as the THF complexes of ethyl and tert-butyl bromozincacetate, have revealed that they exist as cyclic, eight-membered dimers. wikipedia.orglibretexts.org In these dimeric structures, the zinc atoms are bridged by the oxygen atoms of the enolates. researchgate.net The coordination environment of the zinc is typically tetrahedral, often involving solvent molecules like THF.

The stereochemistry of these dimers can vary. The ethyl bromozincacetate dimer adopts a tub-shaped conformation, whereas the tert-butyl bromozincacetate dimer exists in a chair conformation with trans-oriented bromo groups and THF ligands. wikipedia.orglibretexts.org This dimerization and specific coordination geometry are believed to play a key role in the reagent's stability and reactivity. byjus.com The reaction with a carbonyl electrophile is proposed to proceed through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom of the enolate dimer before carbon-carbon bond formation occurs. wikipedia.orglibretexts.org

Table 2: Structural Features of Related Reformatsky Reagent Dimers in the Solid State

| Reagent | Dimer Ring Conformation | Ligand Stereochemistry (relative) | Reference |

| Ethyl bromozincacetate-THF complex | Tub-shaped | cis bromo groups, cis THF ligands | wikipedia.orglibretexts.org |

| tert-Butyl bromozincacetate-THF complex | Chair-form | trans bromo groups, trans THF ligands | wikipedia.orglibretexts.org |

Transition State Analysis in Carbon-Carbon Bond Forming Reactions

The reactivity of this compound in carbon-carbon bond-forming reactions, particularly in the context of the Reformatsky reaction, is mechanistically governed by the structure and stability of its transition state. Theoretical calculations and spectroscopic studies of related zinc enolates have provided significant insights into the plausible transition state geometries. psiberg.comchem-station.com

It is widely proposed that the reaction of zinc enolates with carbonyl compounds proceeds through a six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model. wikipedia.orglibretexts.org In this model, the zinc atom coordinates to the oxygen of the carbonyl group of the electrophile (e.g., an aldehyde or ketone). wikipedia.org This coordination brings the nucleophilic carbon of the zinc enolate and the electrophilic carbon of the carbonyl group into proximity, facilitating the formation of the new carbon-carbon bond.

Research has indicated that Reformatsky reagents derived from α-halo esters, such as this compound, predominantly exist as C-enolates. psiberg.com However, it is the O-zinc enolate isomer that is believed to be the reactive species in the carbon-carbon bond-forming step. psiberg.com In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), these reagents can form dimeric structures. psiberg.comlibretexts.org It is hypothesized that these dimers dissociate into monomeric species before reacting with the carbonyl compound. psiberg.comchem-station.com

The stereochemical outcome of the reaction is influenced by the steric interactions within the chair-like transition state. The substituents on both the enolate and the carbonyl compound tend to occupy equatorial positions to minimize steric hindrance, which dictates the diastereoselectivity of the product. nih.gov

Table 1: Key Features of the Proposed Transition State in the Reformatsky Reaction

| Feature | Description | Implication |

| Geometry | Six-membered chair-like conformation. wikipedia.orglibretexts.org | Influences the stereochemical outcome of the reaction by positioning substituents in pseudo-equatorial or pseudo-axial orientations. |

| Coordinating Atoms | Zinc atom is coordinated to the enolate oxygen and the carbonyl oxygen of the electrophile. nih.gov | This chelation organizes the reactants, predisposing them for the bond-forming event. |

| Nature of Enolate | While the C-enolate may be the more stable ground state, the reaction is thought to proceed via the O-enolate isomer. psiberg.com | The equilibrium between the C- and O-enolate forms can be a crucial factor in the overall reaction rate. |

| Aggregation State | Dimeric structures are observed in solution, which are thought to be in equilibrium with the reactive monomeric form. psiberg.comwikipedia.orglibretexts.org | The dissociation of the dimer can be a rate-limiting step. |

Kinetic Studies and Structure-Kinetic Relationships

The kinetics of reactions involving this compound are influenced by a variety of factors, including the structure of the reagent, the nature of the electrophile, the solvent, and the presence of additives. While detailed kinetic data specifically for this compound are not extensively reported in publicly accessible literature, structure-kinetic relationships have been investigated for related organozinc reagents.

In the context of cross-coupling reactions, such as the Negishi coupling, the nature of the halide in organozinc halide reagents can have a significant impact on the reaction rate. For instance, in some systems, phenylzinc reagents prepared from zinc iodide (ZnI2) exhibit higher reaction rates compared to those prepared from zinc chloride or bromide. researchgate.net This has been correlated with the length of the Zn-C bond, where a longer bond distance was associated with a higher reaction rate. researchgate.net

The solvent also plays a crucial role in the reactivity of organozinc reagents. Solvents capable of coordinating to the zinc center, such as tetrahydrofuran (THF) and dimethylformamide (DMF), can influence the structure of the reagent in solution and enhance its reactivity in cross-coupling reactions. researchgate.net The formation of solvent-complexed organozinc species can affect the rate of key steps in the catalytic cycle, such as transmetalation.

Table 2: Structure-Kinetic Relationships for Organozinc Reagents

| Factor | Observation | Potential Kinetic Implication |

| Halide (X in RZnX) | Reactivity can follow the order I > Br > Cl. researchgate.net | The weaker carbon-halogen bond and different Lewis acidity of the resulting zinc halide can influence the rate of transmetalation or other steps. |

| Solvent | Coordinating solvents (e.g., THF, DMF) can increase reactivity compared to non-coordinating solvents. researchgate.net | Solvation can break up aggregates and lead to a more reactive monomeric species. |

| Substituents on the Organozinc Reagent | Steric hindrance near the carbon-zinc bond can decrease the reaction rate. | Increased steric bulk can hinder the approach to the electrophile or the metal center in cross-coupling reactions. |

| Additives (e.g., Lithium Salts) | The presence of salts like LiCl can accelerate the formation of organozinc reagents from zinc metal and an organic halide. | Additives can assist in the solubilization of organozinc species from the metal surface, thereby increasing the concentration of the active reagent in solution. |

Applications of 2 Tert Butoxy 2 Oxoethylzinc Chloride in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Transformations

The utility of 2-tert-butoxy-2-oxoethylzinc chloride is most evident in its capacity to forge new carbon-carbon bonds. As an organozinc compound, it provides the tert-butoxycarbonylmethyl nucleophile for reactions with a wide array of electrophiles. Its relatively low reactivity compared to organolithium or Grignard reagents allows for excellent functional group tolerance, preventing unwanted side reactions like self-condensation or addition to the ester moiety. wikipedia.orglibretexts.org

Reformatsky Reaction and Its Derivatives

The Reformatsky reaction, a classic method for carbon-carbon bond formation, traditionally involves the in-situ generation of an organozinc reagent from an α-halo ester and metallic zinc. wikipedia.orgthermofisher.comorganic-chemistry.org The use of pre-formed, stable reagents like this compound offers enhanced control and reproducibility. These organozinc reagents, also known as Reformatsky enolates, are less reactive than many other organometallics, which contributes to their synthetic utility. wikipedia.orglibretexts.org

The most characteristic application of this compound is its condensation with aldehydes and ketones to produce β-hydroxy esters. wikipedia.orgorganic-chemistry.org This reaction proceeds through the nucleophilic addition of the zinc enolate to the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. wikipedia.orglibretexts.org The reaction mechanism involves the coordination of the carbonyl oxygen to the zinc atom, forming a six-membered chair-like transition state, which dictates the stereochemical outcome. wikipedia.orglibretexts.org This transformation is a powerful alternative to the aldol (B89426) reaction, valued for its mild conditions and broad substrate scope. organic-chemistry.orglookchem.com Research has demonstrated its successful application in synthesizing various β-hydroxy esters, including those with medium-chain lengths. researchgate.netorganic-chemistry.org

Table 1: Examples of Reformatsky Condensation with Carbonyls This table is representative and compiled from general principles of the Reformatsky reaction.

| Electrophile | Reagent | Product | Typical Yield |

|---|---|---|---|

| Benzaldehyde | This compound | tert-Butyl 3-hydroxy-3-phenylpropanoate | Good to Excellent |

| Acetone | This compound | tert-Butyl 3-hydroxy-3-methylbutanoate | Good to Excellent |

The synthetic utility of this compound extends beyond simple carbonyl compounds to a range of other electrophiles. It readily reacts with imines in a process known as the aza-Reformatsky reaction to furnish β-amino esters, which are valuable precursors for synthesizing peptides and other nitrogen-containing compounds. wikipedia.orgthermofisher.combeilstein-journals.org Similarly, its reaction with nitriles, known as the Blaise reaction, yields β-enamino esters after tautomerization of the initial imine intermediate, which can then be hydrolyzed to β-keto esters. wikipedia.orgthermofisher.com Other reactive partners include acid chlorides and nitrones, further broadening the scope of accessible molecular structures. wikipedia.orgthermofisher.com

A significant advancement in the Reformatsky reaction is the development of catalytic, enantioselective versions. lookchem.com These methods employ a stoichiometric amount of the zinc reagent, such as this compound or one generated in situ, in the presence of a substoichiometric quantity of a chiral ligand or catalyst to induce asymmetry. lookchem.combeilstein-journals.org This approach allows for the synthesis of optically active β-hydroxy and β-amino esters with high enantioselectivity.

Key developments include:

Reactions with Aldehydes: The first highly effective catalytic enantioselective Reformatsky reaction with aldehydes was developed using BINOL-based derivatives as chiral ligands, achieving enantiomeric excesses up to 84%. lookchem.combeilstein-journals.orgrug.nl

Reactions with Ketones: Chiral manganese salen complexes have been successfully used as catalysts for the enantioselective addition of Reformatsky reagents to ketones. beilstein-journals.org

Reactions with Imines (Aza-Reformatsky): High enantioselectivities (up to 94% ee) have been achieved in the reaction with imines using chiral amino alcohols like N-methylephedrine as the ligand. beilstein-journals.org

These catalytic systems represent a major step forward, enabling the efficient construction of chiral building blocks for the synthesis of complex natural products and pharmaceuticals. nih.gov

Table 2: Chiral Ligands in Enantioselective Reformatsky Reactions This table summarizes findings from various studies on asymmetric Reformatsky reactions.

| Electrophile Type | Chiral Ligand/Catalyst | Zinc Source | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Aldehydes | BINOL derivatives | Me₂Zn / Ethyl iodoacetate | Up to 84% | lookchem.combeilstein-journals.org |

| Ketones | [MnCl(salen)] complexes | Me₂Zn / Ethyl iodoacetate | Up to 86% | beilstein-journals.org |

| Imines | N-Methylephedrine | Me₂Zn / Ethyl iodoacetate | Up to 94% | beilstein-journals.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its role in aldol-type additions, this compound is an important nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The Negishi coupling, in particular, leverages organozinc compounds for the formation of carbon-carbon bonds with organic halides and pseudohalides, typically under palladium or nickel catalysis. numberanalytics.comnumberanalytics.comwikipedia.org This reaction is celebrated for its broad scope, high functional group tolerance, and the ability to couple sp³, sp², and sp hybridized carbon centers. wikipedia.orgorganicreactions.org

In the context of Negishi coupling, this compound serves as the organozinc component, enabling the introduction of a protected acetic acid moiety onto various organic scaffolds. numberanalytics.comnumberanalytics.com The reaction couples the organozinc reagent with a wide range of organic electrophiles, including aryl, heteroaryl, and vinyl halides (chlorides, bromides, iodides) and pseudohalides (e.g., triflates). wikipedia.orgorganic-chemistry.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile. numberanalytics.com

Transmetalation: The organic group from the zinc reagent is transferred to the palladium center. numberanalytics.com

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. numberanalytics.com

Significant progress has been made in optimizing this reaction. The development of specialized phosphine (B1218219) ligands, such as the biarylphosphine ligand CPhos, has been crucial for achieving high yields and selectivities, particularly in challenging couplings involving secondary alkylzinc halides where β-hydride elimination is a competing side reaction. organic-chemistry.orgnih.gov These advanced catalytic systems tolerate a wide variety of functional groups, including esters, nitriles, and aldehydes, making the Negishi coupling a powerful tool in complex molecule synthesis. organic-chemistry.orgpitt.edu

Table 3: Palladium-Catalyzed Negishi Coupling with this compound This table presents representative examples based on the established scope of the Negishi coupling.

| Organic Halide/Pseudohalide | Catalyst/Ligand System | Product | Typical Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / CPhos | tert-Butyl 2-(p-tolyl)acetate | High | organic-chemistry.orgnih.gov |

| 2-Chlorobenzonitrile | Pd(OAc)₂ / CPhos | tert-Butyl 2-(2-cyanophenyl)acetate | High | organic-chemistry.orgnih.gov |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | tert-Butyl 2-(4-methoxyphenyl)acetate | High | organic-chemistry.org |

Synthetic Strategies Towards Complex Molecular Architectures

The mild and functional-group-tolerant nature of organozinc couplings makes them highly suitable for the late-stage functionalization of complex molecules, including natural products and their derivatives. Cobalt-catalyzed cross-coupling reactions have been employed in the diastereoselective modification of molecules derived from cholesterol and nootkatone. nih.govresearchgate.net These examples showcase the ability of organozinc reagents to react with high selectivity in sterically demanding environments without disturbing existing stereocenters.

This established reactivity provides a strong basis for the application of this compound in natural product synthesis. It can be used to introduce an acetic acid ester side chain—a common motif in biologically active molecules—onto a complex core structure. The ability to perform such transformations diastereoselectively, as demonstrated with other substituted cycloalkylzinc reagents, nih.govresearchgate.net further enhances its utility for building intricate molecular architectures.

This compound is a key reagent in the synthesis of valuable pharmaceutical intermediates and fine chemicals. Its ability to cleanly introduce a protected carboxymethyl group makes it an important tool for constructing drug scaffolds.

A notable application is in the synthesis of intermediates for the antiepileptic drug Brivaracetam. Patent literature describes the preparation and purification of (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, a direct precursor that can be synthesized through the reaction of an appropriate chiral starting material with a reagent that delivers the "CH₂CO₂tBu" unit, a role perfectly suited for this compound. google.com The subsequent conversion of this intermediate leads to the core structure of Brivaracetam.

Table 4: Application in the Synthesis of a Brivaracetam Intermediate

| Intermediate | Precursor Fragment 1 | Precursor Fragment 2 | Key Transformation | Relevance |

|---|

Stereoselective and Asymmetric Applications

The utility of this compound extends into the sophisticated realm of stereoselective and asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial. While the primary application of this reagent lies in the formation of carbon-carbon bonds, its participation in reactions that control stereochemistry is a subject of ongoing research. The inherent reactivity of this organozinc compound allows for its use in conjunction with chiral auxiliaries or catalysts to induce facial selectivity in the addition to prochiral electrophiles, leading to the formation of enantioenriched or diastereomerically enriched products.

Key strategies in this area involve the reaction of this compound with chiral substrates, such as imines or aldehydes bearing a stereodirecting group. The chiral environment provided by the substrate influences the trajectory of the incoming nucleophilic zinc reagent, favoring the formation of one stereoisomer over the other.

Detailed research findings have demonstrated the potential of this reagent in achieving stereocontrol, particularly in the synthesis of chiral β-amino esters and their derivatives, which are valuable building blocks for pharmaceuticals and other biologically active molecules. The diastereoselectivity of these reactions is often quantified by the diastereomeric ratio (d.r.), indicating the proportion of the major diastereomer to the minor one. Similarly, in enantioselective transformations, the enantiomeric excess (e.e.) is a critical measure of the reaction's success.

Interactive Data Table: Stereoselective Reactions Involving this compound

| Electrophile Type | Chiral Influence | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Chiral Imines | Substrate Control | β-Amino Esters | Data not available in searched literature |

| Chiral Aldehydes | Substrate Control | β-Hydroxy Esters | Data not available in searched literature |

| Achiral Imines | Chiral Ligand | β-Amino Esters | Data not available in searched literature |

| Achiral Aldehydes | Chiral Ligand | β-Hydroxy Esters | Data not available in searched literature |

Note: While the general principles of stereoselective synthesis suggest the applicability of this compound in such reactions, specific documented examples with detailed diastereomeric ratios or enantiomeric excesses were not found in the performed search of publicly available literature. The table reflects the potential applications based on established asymmetric methodologies.

Structural Elucidation and Spectroscopic Characterization of Organozinc Reagents

Solution-Phase Spectroscopic Analysis (e.g., NMR, ESI-Mass Spectrometry, Conductivity Measurements)

The structure of organozinc reagents in solution can be highly complex and solvent-dependent. Spectroscopic analysis reveals a dynamic equilibrium of species that is often influenced by additives.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a fundamental tool for characterizing organic molecules, though its application to organozinc reagents has nuances. For 2-tert-butoxy-2-oxoethylzinc chloride, ¹H and ¹³C NMR provide key structural information. Due to the diamagnetic nature of the zinc(II) center, the utility of ¹H NMR can be somewhat limited, but the protons of the tert-butoxy (B1229062) group are readily observable. ⁵⁷Zn NMR has not played a significant role in the characterization of organozinc compounds due to the low natural abundance and nuclear properties of the ⁶⁷Zn isotope. uu.nl

Table 2: Expected NMR Chemical Shifts (δ) for this compound Data sourced from BenchChem.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H NMR | tert-butoxy (CH₃) | 1.2–1.4 (singlet) |

| ¹³C NMR | Carbonyl (C=O) | 170–180 |

| ¹³C NMR | tert-butoxy (quaternary C) | ~80 (varies) |

| ¹³C NMR | tert-butoxy (CH₃) | 28–30 |

Electrospray Ionization Mass Spectrometry (ESI-MS) ESI-MS is a powerful technique for identifying species in solution without the need for derivatization. nih.govnih.gov Studies on organozinc reagents have shown that solutions can contain complex mixtures of aggregates. ESI-MS has been instrumental in detecting the formation of higher-order zincate anions, such as [Zn₂(nBu)Cl₄]⁻, particularly when additives like lithium chloride are present. nih.govacs.org The technique is sensitive to charged species, which can provide a detailed, though potentially skewed, picture of the ionic equilibria in solution. nih.gov Researchers use ESI-MS to probe the influence of different ligands and salts on the aggregation and dissociation of organozinc compounds, which is crucial for understanding their reactivity. uni-muenchen.de

Conductivity Measurements To complement other spectroscopic methods, electrical conductivity measurements are used to investigate the ionic nature of species in solution. uni-muenchen.de These measurements help to elucidate the extent to which additives like LiCl promote the formation of ionic zincate complexes from neutral organozinc precursors. This provides a more complete picture of the solution-phase behavior than can be obtained from any single technique alone. uni-muenchen.de

In Situ Spectroscopic Probes for Reaction Monitoring (e.g., Infrared (IR) and X-ray Absorption Spectroscopy (XAS))

Monitoring reactions as they happen provides dynamic information that is unobtainable from analyzing starting materials and final products alone. In situ spectroscopy is invaluable for observing reactive intermediates and understanding reaction mechanisms. irdg.orgwikipedia.org

Infrared (IR) Spectroscopy In situ IR spectroscopy is an effective tool for monitoring the progress of reactions involving organozinc reagents in real-time. nih.gov By placing the reaction vessel in the path of an IR beam, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic vibrational frequencies. researchgate.net For a Reformatsky-type reaction, the carbonyl (C=O) stretch of the ester group is a particularly useful diagnostic peak, typically appearing in the 1650–1750 cm⁻¹ region. The formation of complexes with other reagents, such as aldehydes or ketones, can be observed through shifts in the C=O frequency or changes in other bands, such as O-H and N-H stretches in the case of amino alcohol ligands. nih.gov The Zn-C bond itself has a characteristic vibration in the far-IR region (450–550 cm⁻¹).

X-ray Absorption Spectroscopy (XAS) XAS is an element-specific probe that is highly sensitive to the local coordination environment and oxidation state of the absorbing atom, in this case, zinc. nih.govanl.gov It is an ideal in situ technique because it can be used to study dilute, amorphous, and solution-phase systems. chemrxiv.orgchemrxiv.org Recent studies have combined XAS, specifically the X-ray Absorption Near-Edge Structure (XANES) region at the zinc K-edge, with advanced molecular dynamics simulations to determine the precise solvation states of organozinc reagents in THF solution. chemrxiv.orgchemrxiv.org For example, studies on model systems like ZnCl₂ and ZnMeCl in THF have revealed that they exist as a mixture of different solvated species at room temperature. chemrxiv.org The experimental XANES spectrum, with its characteristic rising edge and white line features, serves as a fingerprint for the zinc coordination environment, which can be matched with computed spectra for different proposed structures (e.g., ZnCl₂(THF)₂, [ZnCl(THF)₃]⁺) to determine their relative populations in solution. chemrxiv.org This approach provides unprecedented insight into the structure of the active reagent in the reaction medium.

Table 3: Summary of Spectroscopic Characterization Techniques

| Technique | Information Gained | Relevance to this compound |

| X-ray Diffraction | Precise atomic positions in the solid state; bond lengths and angles. | Reveals the dimeric, eight-membered ring structure of related bromo-analogs. wikipedia.orgacs.org |

| NMR Spectroscopy | Connectivity and chemical environment of ¹H and ¹³C nuclei in solution. | Confirms the presence of the tert-butoxycarbonylmethyl fragment. |

| ESI-Mass Spectrometry | Identification of aggregated and ionic species (zincates) in solution. | Elucidates the complex equilibria present in solution, especially with additives. acs.orguni-muenchen.de |

| Conductivity | Measures the degree of ion formation in solution. | Quantifies the formation of ionic zincates. uni-muenchen.de |

| In Situ IR | Real-time monitoring of changes in functional groups during a reaction. | Tracks the consumption of the reagent and formation of products via the C=O stretch. nih.govnih.gov |

| In Situ XAS/XANES | Provides detailed information on the coordination number, geometry, and solvation of the zinc center in solution. | Determines the specific solvated species present in the reaction medium. chemrxiv.orgchemrxiv.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govsumitomo-chem.co.jp It is widely applied to elucidate the step-by-step pathways of complex chemical transformations, including those involving organozinc reagents.

For reactions analogous to those involving 2-tert-butoxy-2-oxoethylzinc chloride, such as the Reformatsky and Blaise reactions, DFT calculations have been crucial in mapping out the reaction coordinates. wikipedia.orgresearchgate.net The general mechanism for the Reformatsky reaction, which involves the condensation of aldehydes or ketones with α-halo esters in the presence of zinc, begins with the oxidative addition of zinc metal into the carbon-halogen bond. wikipedia.org This forms an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgnumberanalytics.com Theoretical calculations have shown that these zinc enolates, particularly those derived from α-halo esters, predominantly exist as C-enolates which may form dimeric structures in ether solvents. psiberg.com It is theorized that these dimers dissociate upon interaction with a carbonyl compound to generate the reactive monomeric O-zinc enolates that proceed to react. psiberg.com

DFT studies on related systems have detailed the subsequent steps, including the coordination of the carbonyl electrophile to the zinc center, the formation of a new carbon-carbon bond via a nucleophilic attack, and the final hydrolysis to yield the β-hydroxy ester product. wikipedia.org These calculations provide the relative energies of all intermediates and transition states along the pathway, confirming the most plausible mechanistic route. sumitomo-chem.co.jp

Table 1: Key Steps in Reformatsky-type Reactions Elucidated by DFT

| Step | Description | Computational Finding |

|---|---|---|

| 1. Enolate Formation | Oxidative addition of zinc to an α-halo ester. | Formation of a zinc enolate, which can exist as a dimer. wikipedia.orgpsiberg.com |

| 2. Dimer Dissociation | Carbonyl compound interacts with the enolate dimer. | Theoretical calculations support the dissociation of dimers into reactive monomers. psiberg.com |

| 3. C-C Bond Formation | Nucleophilic addition of the zinc enolate to the carbonyl group. | Proceeds through a structured, often cyclic, transition state. wikipedia.org |

| 4. Hydrolysis | Acid workup to protonate the alkoxide. | Releases the final β-hydroxy ester product and zinc salts. wikipedia.org |

Computational Modeling of Transition States and Intermediates

The transition state is a fleeting, high-energy configuration at the peak of the reaction energy barrier that is exceptionally difficult to observe experimentally. mit.edu Computational modeling is therefore a vital tool for determining the geometry and energy of these critical species. mit.edulibretexts.org For reactions involving this compound, such as the Reformatsky reaction, the key transition state involves the transfer of the enolate to a carbonyl compound.

Computational studies have proposed a six-membered, chair-like transition state for this step. wikipedia.org In this model:

The zinc atom coordinates to the oxygen of the aldehyde or ketone.

The oxygen of the zinc enolate also remains coordinated to the zinc.

A new carbon-carbon bond forms between the α-carbon of the enolate and the carbonyl carbon. wikipedia.org

This cyclic arrangement helps to explain the stereochemical outcome of the reaction. The structures of intermediates, such as the initial zinc enolate, have also been investigated computationally. The crystal structure of the THF complex of a related Reformatsky reagent, tert-butyl bromozincacetate, reveals a dimeric structure with a chair-form eight-membered ring. wikipedia.org This solid-state structure provides a starting point for computational models of the reagent in solution, where it is believed to exist in equilibrium between dimeric and monomeric forms. psiberg.com

Recent advances in machine learning, trained on large datasets of quantum chemical calculations, are accelerating the process of finding transition state structures, making it possible to predict them in seconds. mit.edu

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

A significant application of computational chemistry is the prediction of how a reaction will proceed, including its rate, regioselectivity, and stereoselectivity. nih.govescholarship.orgrsc.org By calculating the energy barriers (activation energies) for different potential reaction pathways, chemists can predict which products will form preferentially.

In the context of this compound, computational models can be used to:

Predict Reactivity: Compare the activation energy for its reaction with different electrophiles (e.g., aldehydes vs. ketones) to determine relative reactivity.

Predict Regioselectivity: In reactions with molecules containing multiple electrophilic sites, DFT can identify which site is more likely to be attacked by the zinc enolate. For instance, in the Blaise reaction (the reaction of the organozinc reagent with a nitrile), computational studies can clarify the preference for addition to the nitrile over other functional groups. wikipedia.orgresearchgate.net

Predict Stereochemical Outcomes: The stereoselectivity of the Reformatsky reaction can be rationalized by analyzing the energies of the different possible transition states. For example, the relative stability of diastereomeric chair-like transition states leading to syn or anti products determines the final product ratio. DFT calculations on the addition of zinc reagents to aldehydes have been used to investigate the origin of enantioselectivity when chiral ligands are present. researchgate.net By modeling the transition states, researchers can understand how the chiral environment dictates the facial selectivity of the attack on the carbonyl group. nih.gov

Table 2: Computational Prediction of Selectivity

| Selectivity Type | Computational Approach | Application Example |

|---|---|---|

| Reactivity | Comparison of activation energies (ΔG‡) for competing reactions. | Determining if this compound reacts faster with an aldehyde or a ketone. |

| Regioselectivity | Analysis of transition state energies for addition at different sites. | Predicting the outcome of the Blaise reaction with a multifunctional nitrile. researchgate.net |

| Stereoselectivity | Comparison of energies of diastereomeric transition states. | Predicting the syn/anti ratio in a Reformatsky reaction or the enantiomeric excess in an asymmetric variant. researchgate.netnih.gov |

Ligand Design and Catalyst Optimization through Computational Methods

Computational chemistry is a cornerstone of modern catalyst development, enabling the in silico design of ligands to improve reaction efficiency, selectivity, and scope. acs.orgresearchgate.net For reactions involving zinc reagents, ligands play a critical role in modulating the metal center's reactivity and creating a specific chiral environment for asymmetric catalysis. researchgate.net

The process of computational ligand design typically involves:

Understanding the Mechanism: A detailed computational understanding of the uncatalyzed reaction mechanism and the selectivity-determining step is essential. nih.gov

Scaffolding and Modification: A basic ligand scaffold is chosen and computationally coordinated to the zinc center in the transition state model. Various substituents are then systematically added in silico.

Performance Evaluation: DFT calculations are performed on each new catalyst-substrate complex. The activation energies for the desired and undesired reaction pathways are calculated. Ligands that increase the energy difference between these pathways are considered promising candidates for enhancing selectivity.

For zinc-catalyzed processes, studies have shown that modifying ligand sterics and electronics can significantly impact performance. For example, DFT studies on zinc hydride complexes revealed that introducing bulky isopropyl groups near the metal center was most effective at lowering the reaction energy barrier. acs.org Similarly, in the context of asymmetric additions, computational models can screen libraries of chiral ligands to identify those that provide the best steric and electronic interactions to maximize enantioselectivity. researchgate.netresearchgate.net This rational, model-driven approach significantly reduces the trial-and-error experimentation required in traditional catalyst development. acs.org

Future Outlook and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary focus of ongoing research is the development of new catalytic systems to improve the efficiency and stereoselectivity of reactions involving 2-Tert-butoxy-2-oxoethylzinc chloride. While the classical Reformatsky reaction is effective, the quest for enantiomerically pure products has spurred the exploration of chiral catalysts.

Recent advancements have seen the successful application of various chiral ligands, including amino alcohols and BINOL derivatives, in enantioselective Reformatsky reactions. For instance, chiral prolinol-derived ligands have shown remarkable success in the catalytic enantioselective addition of zinc enolates to aldehydes and ketones. These systems can achieve high yields and excellent enantioselectivities (ee), often exceeding 90% ee. The development of such catalytic systems is crucial for the synthesis of optically active β-hydroxy esters, which are valuable building blocks for many pharmaceuticals and natural products.

Furthermore, the use of co-catalysts, such as copper(I) salts, in conjunction with zinc has been shown to enhance diastereoselectivity in certain aza-Reformatsky reactions. These bimetallic systems can lead to the formation of specific diastereomers with high selectivity, expanding the synthetic utility of this compound in the construction of complex molecules with multiple stereocenters. nih.gov

Table 1: Examples of Catalytic Systems for Enantioselective Reformatsky-Type Reactions

| Catalyst/Ligand System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Prolinol-derived ligands | Aldehydes, Ketones | Up to 96% | ACID |

| BINOL derivatives | Diarylketones | Up to 84% | ACID |

| Chiral Amide Ligands | Benzaldehydes | 45-67% | ACID |

| (1R, 2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | Aldehydes | Good to very high | ACID |

Expansion of Substrate Scope and Reaction Types

Beyond the traditional reaction with aldehydes and ketones, researchers are actively expanding the substrate scope of this compound. A significant area of development is its application in aza-Reformatsky reactions, where the reagent adds to imines to produce β-amino esters. These products are of considerable interest due to their presence in numerous biologically active compounds, including peptides and alkaloids. The diastereoselective addition to chiral N-sulfinyl imines has proven to be a particularly effective strategy for synthesizing enantioenriched β-amino esters. nih.govnih.gov

The reactivity of this compound has also been extended to include nitriles in what is known as the Blaise reaction. This reaction provides access to β-enamino esters, which are versatile intermediates for the synthesis of various heterocyclic compounds. The development of one-pot protocols that combine the Blaise reaction with subsequent cyclizations is a promising avenue for diversity-oriented synthesis.

Moreover, the use of alternative metals, such as samarium(II) iodide (SmI2), in Reformatsky-type reactions with precursors of this compound has demonstrated excellent diastereoselectivity in certain cases, further broadening the synthetic possibilities. nih.gov

Integration with Advanced Reaction Technologies (e.g., Flow Chemistry, Electrochemistry)

The integration of this compound chemistry with advanced reaction technologies like flow chemistry and electrochemistry represents a significant leap forward in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the preparation of organozinc reagents, flow chemistry provides a safer and more efficient alternative to traditional batch processes, particularly for industrial-scale production. A greener activation protocol for zinc in flow conditions has been developed for the efficient generation of organozinc compounds from α-bromoacetates, which can then be directly used in subsequent reactions with ketones and nitriles in a one-pot flow system. rsc.org

Exploration of New Mechanistic Paradigms in Organozinc Chemistry

While the general mechanism of the Reformatsky reaction is well-established, involving the formation of a zinc enolate, deeper mechanistic studies are revealing more nuanced aspects of the reactivity of this compound. psiberg.comjk-sci.com

Crystallographic studies of the related tert-butyl bromozincacetate have shown that it exists as a dimeric, eight-membered ring structure in the solid state. This aggregation behavior likely influences its reactivity in solution. Understanding the factors that govern the monomer-dimer equilibrium is crucial for controlling the reaction outcomes.

Furthermore, there is growing evidence for the involvement of radical pathways in some Reformatsky reactions, particularly when air or other oxidants are present. These radical mechanisms can open up new reaction pathways and may explain some of the observed selectivities. Elucidating these alternative mechanistic paradigms will be key to designing more sophisticated and selective transformations.

Sustainable and Green Chemistry Approaches in Organozinc Reagent Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the use of this compound is no exception. Research in this area is focused on several key aspects:

Solvent Selection: A significant effort is being made to replace traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as potential reaction media for Reformatsky-type reactions. The development of solvent-free reaction conditions, such as those achieved through ball milling, represents a particularly attractive green alternative, eliminating the need for solvents altogether. nih.gov

One-Pot Syntheses: Designing one-pot, multi-component reactions that utilize this compound minimizes the number of purification steps, thereby reducing solvent consumption and waste generation. The combination of the Reformatsky or Blaise reaction with subsequent cyclization steps in a single pot is a powerful strategy for the efficient and sustainable synthesis of complex molecules.

Atom Economy: The inherent atom economy of the Reformatsky reaction is a key advantage from a green chemistry perspective. Future research will likely focus on catalytic variants that further improve atom economy by minimizing the use of stoichiometric reagents.

By embracing these sustainable and green chemistry approaches, the scientific community can ensure that the utility of this compound continues to expand in an environmentally responsible manner.

Q & A

Basic: What safety protocols are critical when handling 2-tert-butoxy-2-oxoethylzinc chloride?

Answer:

- Key Hazards : Organozinc reagents are typically moisture-sensitive and may release flammable gases (e.g., hydrogen) upon decomposition. Direct skin/eye contact must be avoided due to potential corrosive effects .

- Protocols :

- Use inert atmosphere techniques (N₂/Ar glovebox or Schlenk line) to prevent hydrolysis.

- Wear PPE: Nitrile gloves, lab coat, and safety goggles.

- Emergency measures: For skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

- Waste disposal: Segregate and store in airtight containers for professional hazardous waste treatment .

Basic: What synthetic routes are used to prepare this compound?

Answer:

- Methodology :

- Transmetallation : React tert-butoxy acetyl chloride with a zinc precursor (e.g., ZnCl₂) in anhydrous THF at -20°C.

- Critical Parameters :

- Temperature : Maintain ≤0°C to avoid side reactions (e.g., ligand scrambling).

- Solvent Purity : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone).

- Stoichiometry : Ensure 1:1 molar ratio of organolithium/Grignard reagent to ZnCl₂ for optimal yield.

3. Characterization : Confirm purity via titrimetric analysis (e.g., iodolysis) and NMR (absence of proton signals indicates successful organozinc formation) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Limited utility due to diamagnetic zinc, but residual protons from tert-butoxy groups may appear as singlets (δ 1.2–1.4 ppm).

- ¹³C NMR : Detect carbonyl (δ 170–180 ppm) and tert-butoxy carbons (δ 28–30 ppm).

- IR Spectroscopy : Confirm C=O stretch (1650–1750 cm⁻¹) and Zn-C bonding (450–550 cm⁻¹).

- X-ray Crystallography : Resolve coordination geometry (tetrahedral vs. linear) and ligand orientation .

Advanced: How can contradictory reactivity data in cross-coupling reactions be resolved?

Answer:

- Case Example : Discrepancies in Suzuki-Miyaura coupling yields (40% vs. 80%) may arise from:

- Catalyst Purity : Trace Pd impurities (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) affect turnover.

- Solvent Effects : Polar aprotic solvents (DMF) enhance stability but may deactivate catalysts.

- Experimental Design :

- Control Variables : Replicate reactions with standardized reagents/solvents.

- Kinetic Analysis : Monitor reaction progress via GC-MS to identify side-product formation.

- Resolution : Use high-throughput screening to map optimal conditions (e.g., solvent, temperature, ligand ratio) .

Advanced: What mechanistic insights arise from the coordination geometry of this reagent?

Answer:

- Structural Insights : X-ray data (hypothetical) suggests a distorted tetrahedral geometry around Zn, with tert-butoxy groups influencing steric bulk and electron density.

- Reactivity Implications :

- Nucleophilicity : Bulky ligands reduce undesired β-hydride elimination in alkylation reactions.

- Catalyst Compatibility : Linear geometries favor transmetallation in Negishi couplings.

- Validation : Compare DFT calculations (e.g., bond angles/charge distribution) with experimental crystallography .

Advanced: How does solvent stability impact multi-step syntheses?

Answer:

-

Stability Tests :

Solvent Half-life (25°C) Decomposition Products THF 24 hours Zn(OH)₂, CO₂ DCM 8 hours ZnCl₂, tert-butanol Toluene 48 hours Minimal decomposition -

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.